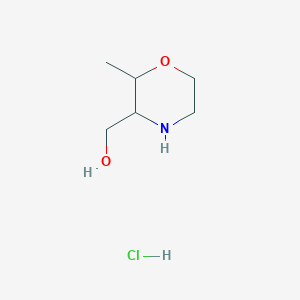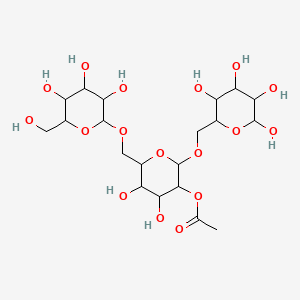
Pustulan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pustulan is a polysaccharide derived from lichens, specifically from the species Lasallia pustulata. It is a linear beta-D-glucan with beta-1,6-glycosidic linkages. This compound is known for its unique structural properties and its ability to form gels in water, which is influenced by the degree of acetylation and the conditions under which the lichen has been stored .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pustulan is typically extracted from lichens through a series of steps involving boiling water extraction and subsequent purification processes. The extraction process involves boiling the lichen material in water, followed by filtration and precipitation to isolate the polysaccharide .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from lichen sources. The process includes harvesting the lichens, drying, and then subjecting them to boiling water extraction. The extracted solution is then filtered, and the polysaccharide is precipitated using alcohol or other solvents. The precipitated this compound is then dried and purified for further use .
Analyse Chemischer Reaktionen
Types of Reactions: Pustulan undergoes various chemical reactions, including hydrolysis, oxidation, and acetylation.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using beta-1,6-glucanases can break down this compound into smaller oligosaccharides and glucose.
Oxidation: Oxidative reactions can modify the hydroxyl groups on the glucose units, leading to the formation of carboxyl groups.
Major Products:
Hydrolysis: Produces glucose and gentiobiose.
Oxidation: Produces carboxylated derivatives of this compound.
Acetylation: Produces acetylated this compound with varying degrees of acetylation.
Wissenschaftliche Forschungsanwendungen
Pustulan has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying beta-glucans and their properties.
Biology: Investigated for its role in fungal cell wall structure and function.
Industry: Used in the development of bio-based materials and as a thickening agent in various formulations.
Wirkmechanismus
Pustulan exerts its effects primarily through the activation of the Dectin-1 receptor, a C-type lectin-like pattern recognition receptor. Upon binding to Dectin-1, this compound triggers the CARD9-dependent activation of NF-kappaB and MAP kinases, leading to the production of proinflammatory cytokines and the stimulation of innate immune responses . This mechanism is crucial for its immunomodulatory and potential antitumor activities .
Vergleich Mit ähnlichen Verbindungen
Pustulan is unique among beta-glucans due to its beta-1,6-glycosidic linkages. Similar compounds include:
Lichenan: A beta-1,3/1,4-glucan from lichens.
Zymosan: A beta-1,3-glucan from yeast cell walls.
Laminarin: A beta-1,3/1,6-glucan from brown algae.
Uniqueness: this compound’s beta-1,6-glycosidic linkages confer distinct structural and functional properties compared to other beta-glucans. Its ability to form gels and its specific interaction with the Dectin-1 receptor make it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C20H34O17 |
|---|---|
Molekulargewicht |
546.5 g/mol |
IUPAC-Name |
[4,5-dihydroxy-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl] acetate |
InChI |
InChI=1S/C20H34O17/c1-5(22)34-17-14(28)11(25)8(4-32-19-16(30)13(27)9(23)6(2-21)36-19)37-20(17)33-3-7-10(24)12(26)15(29)18(31)35-7/h6-21,23-31H,2-4H2,1H3 |
InChI-Schlüssel |
SLAAXXJDBDRJPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C(C(C(OC1OCC2C(C(C(C(O2)O)O)O)O)COC3C(C(C(C(O3)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



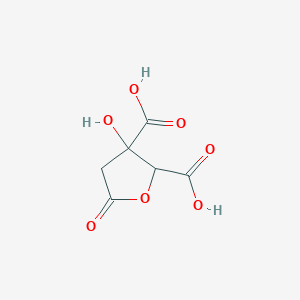
![tert-butyl N-[1-(oxiran-2-yl)-3-phenylpropyl]carbamate](/img/structure/B12319674.png)

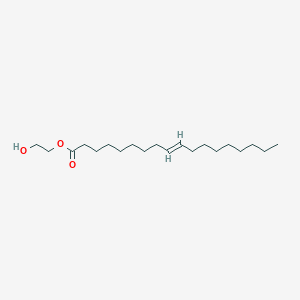
![[1]Benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione,2,3,8-trimethoxy-7-(beta-D-xylopyranosyloxy)-](/img/structure/B12319685.png)
![sodium;(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate](/img/structure/B12319688.png)
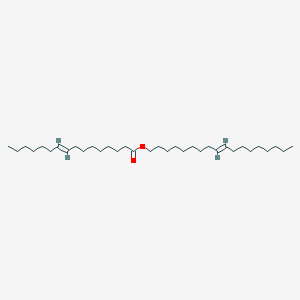

![(2,7,9,10-Tetraacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B12319707.png)
![6-amino-N-[6-keto-6-(6-ketohexylamino)hexyl]hexanamide](/img/structure/B12319727.png)


